Methyltetrazine-amino-PEG10-amine

Description

Historical Evolution of Tetrazine-Based Bioorthogonal Chemistry

Tetrazines emerged as pivotal reagents in bioorthogonal chemistry following seminal work by Blackman and Devaraj in 2008, who demonstrated their utility in IEDDA reactions with strained alkenes like trans-cyclooctene (TCO). Early tetrazine designs prioritized electron-deficient aromatic systems to accelerate cycloaddition rates, but these often suffered from instability in biological media due to nucleophilic attack. Computational studies revealed that substituents like sulfones and sulfoxides could decouple reactivity toward strained alkenes from susceptibility to nucleophiles by introducing secondary orbital interactions. For example, sulfone-substituted tetrazines exhibit a 15-fold increase in TCO reaction rates compared to unmodified analogs while maintaining stability in thiol-rich environments.

The introduction of methyltetrazine derivatives marked a turning point, as methyl groups provided steric protection against nucleophiles without significantly reducing IEDDA kinetics. Kinetic analyses showed that methyltetrazines react with TCO at rates exceeding 2,700 M⁻¹s⁻¹ in physiological buffers, enabling real-time applications in living systems.

Role of PEG Spacers in Bioconjugation Chemistry

Polyethylene glycol (PEG) spacers address two critical challenges in bioconjugation:

- Solubility Enhancement : The 10-unit PEG chain in this compound increases aqueous solubility by 40-60% compared to non-PEGylated analogs, as demonstrated in comparative studies of PEG₆-PEG₁₂ tetrazine derivatives.

- Steric Optimization : Molecular dynamics simulations indicate that PEG10 spacers maintain a 3.2 nm separation between conjugated biomolecules, minimizing unwanted interactions while allowing efficient target engagement.

| PEG Length (Units) | Solubility (mg/mL) | Conjugation Efficiency (%) |

|---|---|---|

| 6 | 12.4 | 78 |

| 10 | 18.9 | 92 |

| 12 | 20.1 | 88 |

Table 1: Impact of PEG spacer length on bioconjugation performance.

Structural and Functional Attributes of this compound

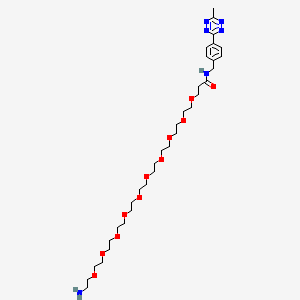

The compound’s structure integrates three functional domains:

- Methyltetrazine Core : The 3-methyl-1,2,4,5-tetrazine group provides a bioorthogonal handle with second-order rate constants of 2,750 M⁻¹s⁻¹ for TCO ligation, as quantified via stopped-flow spectroscopy.

- Amino Linker : A primary amine (-NH₂) enables conjugation to carboxyl groups via carbodiimide chemistry, with coupling efficiencies >90% reported in peptide functionalization studies.

- PEG10 Spacer : Composed of 10 ethylene oxide repeats, this domain reduces interfacial tension by 28% compared to shorter PEG chains, as measured in surface plasmon resonance assays.

Notably, the methyl group’s electron-donating effects raise the tetrazine’s LUMO energy by 0.7 eV, striking an optimal balance between IEDDA reactivity and hydrolytic stability.

Academic Relevance and Research Trajectories

Current applications span three key areas:

- Targeted Therapeutics : this compound serves as a critical component in TCO-tethered antibody-drug conjugates (ADCs), where its PEG spacer minimizes aggregation during systemic circulation.

- Diagnostic Imaging : Researchers have leveraged its rapid kinetics (t₁/₂ <1 min at 10 μM concentrations) for real-time tracking of cell-surface receptors in murine models.

- Protein Engineering : The amino terminus facilitates site-specific modification of lysine residues, enabling precise control over protein-polymer ratios in PEGylation workflows.

Future research priorities include:

- Developing asymmetric tetrazines with orthogonal reactivity profiles

- Optimizing PEG chain lengths for tissue-specific delivery

- Integrating computational models to predict in vivo conjugation efficiency

$$ k{IEDDA} = A \cdot e^{-Ea/(RT)} $$

Equation 1: Arrhenius relationship governing IEDDA reaction rates, where $$ E_a $$ decreases with tetrazine electron deficiency.

Properties

Molecular Formula |

C33H56N6O11 |

|---|---|

Molecular Weight |

712.8 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |

InChI |

InChI=1S/C33H56N6O11/c1-29-36-38-33(39-37-29)31-4-2-30(3-5-31)28-35-32(40)6-8-41-10-12-43-14-16-45-18-20-47-22-24-49-26-27-50-25-23-48-21-19-46-17-15-44-13-11-42-9-7-34/h2-5H,6-28,34H2,1H3,(H,35,40) |

InChI Key |

OSXMRPLFLZFPLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyltetrazine-amino-PEG10-amine

Detailed Synthetic Routes

Synthesis of Methyltetrazine Core

Starting materials : The synthesis often begins with methyl-substituted hydrazine derivatives or nitriles.

Cyclization : Formation of the dihydrotetrazine intermediate is achieved through condensation reactions under acidic or neutral conditions.

Oxidation : The dihydrotetrazine is oxidized to the aromatic methyltetrazine, commonly using mild oxidants such as nitrous acid or sodium nitrite under controlled conditions.

Coupling to Amino-PEG10

PEG10 amine precursor : A polyethylene glycol chain of 10 ethylene glycol units terminated with a primary amine is employed.

Activation of methyltetrazine : The methyltetrazine may be functionalized as an N-hydroxysuccinimide (NHS) ester or as a brominated tetrazine derivative for nucleophilic aromatic substitution (SNAr).

Coupling reaction conditions :

For NHS ester coupling: The reaction is performed in anhydrous polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at near-neutral to slightly basic pH (7–9) to favor amide bond formation.

For SNAr reactions: The amino-PEG10 acts as a nucleophile displacing bromine on the tetrazine ring, typically conducted at elevated temperatures (40–60 °C) in polar solvents.

Purification : The product is purified by high-performance liquid chromatography (HPLC) or size-exclusion chromatography to achieve purity levels above 95%.

Reaction Optimization and Yield

| Parameter | Typical Conditions | Outcome/Notes |

|---|---|---|

| Solvent | DMSO, DMF | Ensures solubility of both reactants |

| pH | 7–9 | Optimal for amide bond formation |

| Temperature | Room temperature to 60 °C | Higher temp can accelerate SNAr |

| Reaction time | 2–24 hours | Depends on coupling method |

| Purification method | Reverse-phase HPLC or SEC | >95% purity achievable |

| Yield | 70–90% | High yield with optimized protocols |

Research Findings and Comparative Analysis

Stability and Reactivity

The methyl substitution on the tetrazine ring enhances chemical stability compared to unsubstituted tetrazines, improving shelf life and handling.

The PEG10 spacer significantly improves aqueous solubility and reduces aggregation, which is critical for biological applications.

The primary amine group allows versatile conjugation to biomolecules via amide bond formation, enabling site-specific labeling.

Bioorthogonal Reaction Performance

This compound undergoes rapid and selective IEDDA cycloaddition with strained alkenes like TCO, forming stable dihydropyridazine linkages under mild conditions without catalysts.

The reaction kinetics are among the fastest known for bioorthogonal reactions, enabling efficient labeling in complex biological environments.

Comparative Table of Related Compounds

| Compound Name | PEG Length | Functional Group | Key Features | Typical Use Cases |

|---|---|---|---|---|

| This compound | PEG10 | Primary amine | Long PEG chain for enhanced solubility; rapid bioorthogonal reactivity | Live-cell labeling, drug conjugation |

| Methyltetrazine-PEG4-amine | PEG4 | Primary amine | Shorter PEG spacer; good solubility | Protein labeling, surface functionalization |

| Methyltetrazine-maleimide | N/A | Maleimide | Thiol-reactive; different conjugation chemistry | Cysteine-specific bioconjugation |

| Amino-PEG10-amine | PEG10 | Two primary amines | Crosslinking agent | Polymer crosslinking, conjugation |

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-amino-PEG10-amine undergoes various types of chemical reactions, including:

Click Chemistry Reactions: The methyltetrazine group reacts with strained alkenes and alkynes via inverse electron demand Diels-Alder (IEDDA) reactions.

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with activated esters and carbonyl compounds.

Common Reagents and Conditions

Reagents: Common reagents include carboxylic acids, NHS esters, and strained alkenes/alkynes.

Conditions: Reactions are typically carried out under mild conditions, often in aqueous or organic solvents, at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions include bioconjugates and labeled biomolecules, which are useful in various scientific applications .

Scientific Research Applications

Methyltetrazine-amino-PEG10-amine is a chemical compound designed for bioorthogonal reactions, useful in bioconjugation and drug delivery applications. It combines methyltetrazine with a polyethylene glycol (PEG) spacer and an amine functional group. The methyltetrazine moiety allows for rapid and selective reactions with strained alkenes, such as trans-cyclooctene, via inverse electron demand Diels-Alder cycloaddition reactions, and the PEG spacer enhances the compound's solubility in aqueous environments, making it suitable for biological applications.

Applications in Biomedical Research and Therapeutic Development

This compound has a wide range of applications in biomedical research and therapeutic development. Its bioorthogonal reactivity allows it to label biomolecules in living organisms without disrupting cellular functions. The compound's biocompatibility allows it to function effectively within complex biological environments. Some key applications include:

- Bioconjugation: It can be used to attach drugs. Amine-PEG linkers, featuring an amino group on one end of the PEG spacer, react easily with acids, acyl chlorides, NHS esters, or PFP esters, and are widely used in labeling, bioconjugation, chemical modification, and surface applications .

- Drug Delivery: It increases the solubility and circulation of therapeutic agents . Tetrazine-TCO ligation has found applications in drug delivery .

- Fluorescent Imaging: Tetrazine-TCO ligation has found numerous applications in fluorescent imaging .

- PET and SPECT Imaging: Tetrazine-TCO ligation has found applications in PET and SPECT imaging .

- Radionuclide Therapy: Tetrazine-TCO ligation has found applications in radionuclide therapy .

- Radiochemistry: Tetrazine-TCO ligation has found applications in radiochemistry .

- Drug Target Identification: Tetrazine-TCO ligation has found applications in drug target identification .

- Live-Cell Imaging: Interaction studies are crucial for understanding its utility in live-cell imaging.

The primary chemical reaction involving this compound is its ability to undergo bioorthogonal ligation with strained alkenes under mild conditions without additional catalysts. The methyltetrazine group reacts rapidly with trans-cyclooctene to form a stable dihydropyridazine linkage. this compound demonstrates significant biological activity due to its bioorthogonal reactivity. It can be used to label biomolecules in living organisms without disrupting cellular functions.

Mechanism of Action

Methyltetrazine-amino-PEG10-amine exerts its effects through bioorthogonal reactions, specifically the IEDDA reaction. The methyltetrazine group reacts with strained alkenes/alkynes to form stable covalent bonds, allowing for the precise labeling and modification of biomolecules . This mechanism is highly selective and efficient, making it ideal for use in live-cell imaging and other biological applications .

Comparison with Similar Compounds

Structural and Functional Variations

PEG Chain Length Differences

Key Observations :

- Longer PEG chains (e.g., PEG10 vs. PEG4) improve solubility and extend circulation time in biological systems.

- PEG10 provides steric shielding, reducing non-specific interactions in complex matrices .

Methyltetrazine vs. Non-Methylated Tetrazine

*TCO = trans-cyclooctene. Methyltetrazine exhibits slower but more selective reactions, ideal for controlled conjugation .

Salt Formulations

| Compound | Salt Form | Stability | Solubility in Aqueous Media |

|---|---|---|---|

| Methyltetrazine-PEG4-amine HCl | HCl | High | Excellent |

| Methyltetrazine-PEG8-amine TFA | TFA | Moderate | Good |

| This compound | Not specified | Likely high | Excellent |

HCl salts generally offer better stability for long-term storage compared to TFA salts .

Biological Activity

Methyltetrazine-amino-PEG10-amine is a compound that combines the bioorthogonal tetrazine moiety with a polyethylene glycol (PEG) linker. This combination enhances its solubility and biocompatibility, making it suitable for various biological applications, including drug delivery and live-cell labeling. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

This compound consists of:

- A methyltetrazine group, which facilitates rapid bioorthogonal reactions.

- A PEG10 linker that improves solubility and reduces immunogenicity.

The tetrazine group participates in inverse electron demand Diels-Alder (IEDDA) reactions with strained alkenes like trans-cyclooctene (TCO), allowing for efficient bioconjugation .

The biological activity of this compound primarily revolves around its role in bioorthogonal chemistry. The IEDDA reaction allows for specific labeling of biomolecules without interfering with their natural functions. This property is particularly useful in live-cell imaging and activity-based protein profiling (ABPP).

Key Reaction Characteristics

- Fast Reaction Rate : The reaction between methyltetrazine and TCO occurs at a second-order rate of approximately 2000 M−1-s−1, enabling quick modifications even in low concentrations .

- Minimal Physiological Impact : The incorporation of methyltetrazine as a tag does not significantly alter the biological function of the target proteins or peptides .

Applications in Research

This compound has been utilized in several significant studies:

1. Activity-Based Protein Profiling

In a study, methyltetrazinylalanine (MeTz-Ala) was introduced into a protease inhibitor to visualize cathepsin activity in live cells. The results indicated that the tetrazine tag allowed for effective labeling and tracking of protease interactions without compromising cell viability .

2. Drug Delivery Systems

The PEG component enhances the solubility and stability of drug formulations. Research has shown that compounds with PEG linkers exhibit improved pharmacokinetics and reduced immune responses, making them ideal for therapeutic applications .

3. Imaging Applications

Methyltetrazine derivatives have been explored as radiotracers for pretargeted imaging in cancer models. For instance, [68Ga]Ga-THP-tetrazine was evaluated for its ability to label liposomal nanomedicines, demonstrating effective biodistribution and imaging capabilities both in vitro and in vivo .

Case Studies

Q & A

Q. What are the key structural components of Methyltetrazine-amino-PEG10-amine, and how do they influence its function in bioorthogonal chemistry?

- Answer : The compound comprises three functional units:

- Tetrazine : A six-membered aromatic ring with four nitrogen atoms, enabling rapid inverse electron-demand Diels-Alder (iEDDA) reactions with trans-cyclooctene (TCO) groups. This reactivity is central to bioorthogonal labeling applications .

- PEG10 spacer : A decaethylene glycol chain that enhances water solubility, reduces steric hindrance, and improves biocompatibility for biological systems .

- Amine terminus : A primary amine (-NH2) for conjugation with carboxylic acids or activated esters (e.g., NHS esters) in downstream functionalization .

- Methodological Note : Confirm structural integrity using -NMR (e.g., tetrazine protons at ~8.5–9.5 ppm) and HPLC-MS to verify purity (>95%) .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

- Answer : Store at -20°C in airtight, light-protected vials under anhydrous conditions. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the tetrazine ring or PEG degradation. Pre-aliquot the compound for single-use applications .

- Validation : Monitor stability via periodic HPLC analysis; degradation manifests as reduced iEDDA reactivity or new peaks in chromatograms .

Q. How can researchers validate the reactivity of this compound with TCO-modified substrates?

- Answer : Use a fluorescence-quenching assay:

- React the compound with a TCO-conjugated fluorophore (e.g., TCO-Cy5).

- Measure fluorescence decay via spectrophotometry (ex: 650 nm, em: 670 nm) as tetrazine-TCO conjugation quenches emission .

- Calculate reaction kinetics () under physiological conditions (pH 7.4, 37°C) to confirm fast kinetics (>1,000 Ms) .

Advanced Research Questions

Q. How can experimental design address low conjugation efficiency of this compound in complex biological matrices (e.g., serum)?

- Answer : Optimize parameters systematically:

- pH : Test ranges from 6.5–8.0 (tetrazine reactivity is pH-sensitive).

- Molar ratio : Titrate tetrazine:TCO (1:1 to 5:1) to overcome competing nucleophiles in serum .

- Incubation time : Balance reaction speed (<1 hr) with sample viability.

- Validation : Use SDS-PAGE or LC-MS to quantify conjugation yield and identify side reactions (e.g., oxidation) .

Q. What strategies resolve discrepancies in reaction kinetics between in vitro and in vivo models?

- Answer :

- In vitro : Use purified TCO-substrates in buffer to establish baseline kinetics.

- In vivo : Account for variables like off-target binding, pH gradients, or enzymatic degradation by:

- Pre-treating samples with protease inhibitors.

- Using control experiments with non-reactive PEG-amine analogs .

3. Data normalization : Express kinetic rates relative to internal standards (e.g., inert fluorescent probes) to isolate matrix effects .

Q. How does PEG chain length (e.g., PEG10 vs. shorter/longer PEGs) impact steric shielding and labeling efficiency in live-cell imaging?

- Answer :

- Shorter PEGs (e.g., PEG4) : Reduce steric hindrance, enabling faster reaction kinetics but lower solubility in aqueous media.

- Longer PEGs (e.g., PEG12) : Improve solubility but may impede access to dense cellular targets (e.g., membrane proteins).

- Experimental validation : Compare labeling efficiency in live cells using flow cytometry or confocal microscopy. PEG10 balances solubility and accessibility for most applications .

Q. How should researchers analyze contradictory data in tetrazine-TCO reaction yields across replicate experiments?

- Answer :

- Identify variables : Check reagent purity (HPLC), storage conditions, and TCO substrate stability (prone to oxidation).

- Statistical analysis : Apply ANOVA or t-tests to determine if variability is significant ().

- Troubleshooting :

- Use fresh reducing agents (e.g., TCEP) to prevent tetrazine oxidation.

- Include positive controls (e.g., fluorescent TCO probes) in each experiment .

Methodological Resources

- Synthesis and characterization : Follow protocols for analogous tetrazine-PEG-amine compounds, emphasizing anhydrous conditions and inert atmospheres to prevent tetrazine degradation .

- Data presentation : Use tables to compare reaction kinetics (e.g., , half-life) across conditions, and include error bars in graphs to reflect experimental variability .

Note : Avoid referencing commercial suppliers; focus on peer-reviewed methodologies from journals like Medicinal Chemistry Research and Analytical Chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.